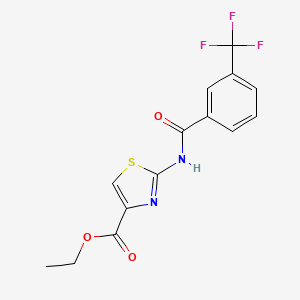

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate

Beschreibung

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a benzamido moiety, which is further connected to a thiazole ring The ethyl ester group at the 4-position of the thiazole ring adds to its chemical complexity

Eigenschaften

IUPAC Name |

ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O3S/c1-2-22-12(21)10-7-23-13(18-10)19-11(20)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRXRQTRBLGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzamido Intermediate: The reaction begins with the acylation of 3-(trifluoromethyl)aniline using an appropriate acylating agent, such as acyl chloride, to form the corresponding benzamido intermediate.

Thiazole Ring Formation: The benzamido intermediate is then subjected to a cyclization reaction with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.

Esterification: The final step involves the esterification of the thiazole carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or amide functionalities.

Substitution: Nucleophilic substitution reactions can occur at the benzamido or thiazole moieties, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate is being studied for its potential as a pharmacophore in drug development. Its unique structure allows for interactions with various biological targets, making it a candidate for:

- Anti-inflammatory Agents : Research indicates that compounds with thiazole derivatives can inhibit inflammatory pathways.

- Antimicrobial Agents : The compound has shown promise against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

- Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Case Study: A study published in Pharmaceutical Research evaluated the anticancer activity of thiazole derivatives, including this compound, highlighting its efficacy against breast cancer cell lines through apoptosis induction .

Materials Science

The properties of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate make it suitable for applications in materials science:

- Organic Semiconductors : Its electronic properties allow for potential use in organic electronic devices.

- Liquid Crystals : The compound's structure may contribute to the development of advanced liquid crystal materials with enhanced thermal stability.

Data Table: Comparison of Thiazole Derivatives in Material Applications

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate | Organic Semiconductors | High electron mobility |

| Ethyl 2-(benzamido)thiazole-4-carboxylate | Liquid Crystals | Enhanced thermal stability |

| Ethyl 2-(4-methylbenzamido)thiazole-4-carboxylate | Organic Electronics | Improved charge transport |

Biological Studies

Researchers utilize this compound to explore its effects on biological systems:

- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit enzymes involved in metabolic pathways, contributing to drug discovery efforts.

- Receptor Modulation : Studies focus on how the compound interacts with specific receptors, which may lead to new therapeutic strategies.

Research Findings: A molecular docking study indicated that ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate binds effectively to target enzymes, suggesting its role as a lead compound for further development .

Wirkmechanismus

The mechanism of action of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-(benzamido)thiazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Ethyl 2-(4-methylbenzamido)thiazole-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.

Ethyl 2-(4-chlorobenzamido)thiazole-4-carboxylate: The presence of a chlorine atom alters its electronic properties and potential interactions with biological targets.

The uniqueness of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate lies in its trifluoromethyl group, which imparts distinct chemical and biological characteristics compared to its analogs.

Biologische Aktivität

Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole derivative class, characterized by its unique trifluoromethyl group. This structural feature enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies.

The compound can be synthesized through a multi-step process involving the formation of a benzamido intermediate, cyclization to form the thiazole ring, and subsequent esterification. The trifluoromethyl group significantly influences its lipophilicity and reactivity, allowing for enhanced interactions with biological targets.

The biological activity of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate is largely attributed to its ability to penetrate cell membranes and interact with specific enzymes or receptors. The trifluoromethyl moiety increases the compound's lipophilicity, facilitating its cellular uptake. Once inside the cell, it can modulate enzymatic activities, impacting various biochemical pathways .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate has been evaluated for its efficacy against various bacterial strains. In a study comparing different thiazole derivatives, compounds similar to this structure showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective microbial inhibition .

Anticancer Potential

The compound has also been assessed for anticancer activity. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased cytotoxicity, likely due to enhanced interactions with cellular targets involved in proliferation and apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate, it is useful to compare it with other thiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(benzamido)thiazole-4-carboxylate | Lacks trifluoromethyl group | Moderate antimicrobial activity |

| Ethyl 2-(4-methylbenzamido)thiazole-4-carboxylate | Contains methyl instead of trifluoromethyl | Reduced lipophilicity and reactivity |

| Ethyl 2-(4-chlorobenzamido)thiazole-4-carboxylate | Contains chlorine atom | Altered electronic properties affecting interactions |

The trifluoromethyl group not only enhances lipophilicity but also modifies the electronic characteristics of the molecule, leading to distinct biological activities compared to its analogs .

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that those containing electron-withdrawing groups demonstrated superior antibacterial activity. Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate was included in this evaluation and showed MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

- Cytotoxicity in Cancer Research : In another investigation focusing on anticancer properties, ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate was tested against multiple human tumor cell lines. Results indicated significant cytotoxic effects, particularly in HCT-116 cells, where apoptosis was induced through modulation of histone deacetylase (HDAC) activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 3-(trifluoromethyl)benzoyl chloride with ethyl 2-aminothiazole-4-carboxylate in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine) at 0°C, followed by room-temperature stirring for 24 hours . Key parameters include solvent choice (THF for solubility), stoichiometric ratios (1.2:1 acyl chloride to amine), and temperature control to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) improves yield (e.g., 70% reported for analogous compounds) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) and ester groups (δ ~4.1–4.3 ppm for ethyl CH₂) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~373 for C₁₄H₁₂F₃N₂O₃S) .

- HPLC : Assesses purity (>95% required for biological assays; C18 columns with acetonitrile/water gradients) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the benzamido carbonyl, enhancing reactivity in nucleophilic acyl substitutions. Computational studies (DFT) or Hammett σ constants can quantify electronic effects. X-ray crystallography (e.g., analogous structures in ) reveals bond length alterations (e.g., C=O elongation due to resonance withdrawal).

Advanced Research Questions

Q. How can structural modifications of this compound improve target selectivity in enzyme inhibition studies?

- Methodological Answer :

- Rational Design : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to sterically hinder non-target interactions.

- Bioisosteric Replacement : Substitute the trifluoromethyl group with a sulfonamide (-SO₂NH₂) to modulate hydrogen-bonding interactions .

- SAR Studies : Test derivatives against kinase panels (e.g., CK1δ/ε) to correlate substituent position (e.g., meta vs. para on benzamido) with IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use uniform conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffers) to minimize variability .

- Metabolic Stability Testing : Evaluate compound stability in microsomal assays to identify degradation products that may skew results .

- Structural Validation : Compare X-ray co-crystal structures with target proteins to confirm binding modes, as seen in analogous thiazole-protein complexes .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (target <3 for oral bioavailability) and P-glycoprotein substrate likelihood .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding to identify residues critical for affinity (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.